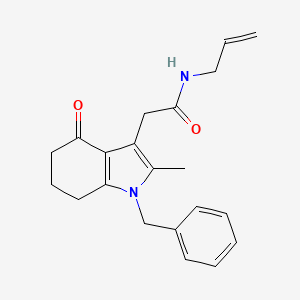
N-allyl-2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic compound that is widely distributed in nature.
Mécanisme D'action
The mechanism of action of N-allyl-2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer, diabetes, inflammation, and microbial infections.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, reduce oxidative stress, and modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs and therapies. However, one of the main limitations is its low solubility in water, which may pose challenges in its formulation and delivery.
Orientations Futures
There are several future directions for research on N-allyl-2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide. Some of these include:
1. Development of novel synthetic methods for the preparation of this compound and its derivatives.
2. Investigation of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds.
3. Exploration of the potential of this compound as a lead compound for the development of new drugs and therapies for cancer, diabetes, inflammation, and microbial infections.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize its formulation and delivery.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies to ensure its suitability for human use.
Conclusion:
This compound is a compound that has shown great potential in scientific research due to its broad spectrum of biological activities. Its anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action, optimize its formulation and delivery, and evaluate its safety and toxicity.
Méthodes De Synthèse
The synthesis of N-allyl-2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide involves the condensation of indole-3-acetic acid with N-allyl-N-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via the formation of an amide bond between the carboxylic acid group of indole-3-acetic acid and the amine group of N-allyl-N-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide.
Applications De Recherche Scientifique
N-allyl-2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities.
Propriétés
IUPAC Name |
2-(1-benzyl-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-12-22-20(25)13-17-15(2)23(14-16-8-5-4-6-9-16)18-10-7-11-19(24)21(17)18/h3-6,8-9H,1,7,10-14H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKPCAPARKFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)CCCC2=O)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B5001047.png)
![N-(4-isopropylphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5001055.png)
![3-chloro-N-[3-phenoxy-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001075.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5001076.png)
![3,3,7,8-tetramethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5001083.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5001086.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-benzothiazol-2-ylbutanamide](/img/structure/B5001094.png)
![N-(2-chlorobenzyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5001100.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B5001105.png)
![2-methyl-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5001115.png)

![methyl 4-[5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5001125.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5001143.png)
![N-(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5001144.png)